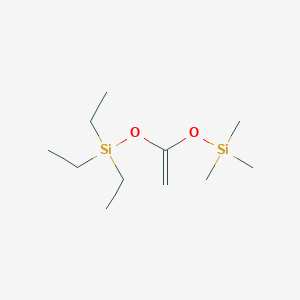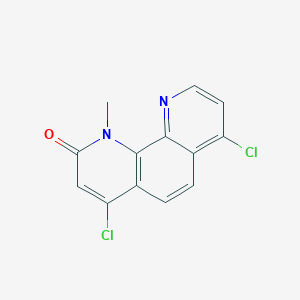
4,7-Dichloro-1-methyl-1,10-phenanthrolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7-Dichloro-1-methyl-1,10-phenanthrolin-2(1H)-one is a synthetic organic compound belonging to the phenanthroline family Phenanthrolines are heterocyclic compounds known for their applications in coordination chemistry, particularly as ligands in metal complexes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dichloro-1-methyl-1,10-phenanthrolin-2(1H)-one typically involves multi-step organic reactions. A common approach might include:
Starting Material: The synthesis may begin with a phenanthroline derivative.
Chlorination: Introduction of chlorine atoms at the 4 and 7 positions using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Methylation: Methylation of the nitrogen atom can be achieved using methyl iodide or dimethyl sulfate.
Oxidation: The final step may involve oxidation to form the ketone group at the 2-position, using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
4,7-Dichloro-1-methyl-1,10-phenanthrolin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Redox Reactions: The compound can participate in oxidation-reduction reactions, particularly involving the ketone group.
Coordination Reactions: As a ligand, it can form complexes with metal ions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Coordination: Metal salts like copper(II) sulfate or iron(III) chloride.
Major Products
Substitution Products: Depending on the nucleophile, products may include derivatives with various functional groups replacing the chlorine atoms.
Redox Products: Reduced or oxidized forms of the compound.
Metal Complexes: Coordination compounds with metals.
科学的研究の応用
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in organic reactions.
作用機序
The mechanism of action of 4,7-Dichloro-1-methyl-1,10-phenanthrolin-2(1H)-one depends on its application:
As a Ligand: It coordinates with metal ions through nitrogen atoms, forming stable complexes.
Biological Activity: May interact with biological targets such as enzymes or DNA, disrupting their function.
類似化合物との比較
Similar Compounds
1,10-Phenanthroline: A parent compound without chlorine or methyl groups.
4,7-Dichloro-1,10-phenanthroline: Lacks the methyl group.
1-Methyl-1,10-phenanthroline: Lacks the chlorine atoms.
Uniqueness
4,7-Dichloro-1-methyl-1,10-phenanthrolin-2(1H)-one is unique due to the presence of both chlorine atoms and a methyl group, which may enhance its reactivity and binding affinity in coordination chemistry and biological applications.
特性
CAS番号 |
143661-59-0 |
|---|---|
分子式 |
C13H8Cl2N2O |
分子量 |
279.12 g/mol |
IUPAC名 |
4,7-dichloro-1-methyl-1,10-phenanthrolin-2-one |
InChI |
InChI=1S/C13H8Cl2N2O/c1-17-11(18)6-10(15)8-3-2-7-9(14)4-5-16-12(7)13(8)17/h2-6H,1H3 |
InChIキー |
VTUYETREIYEIKZ-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)C=C(C2=C1C3=NC=CC(=C3C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


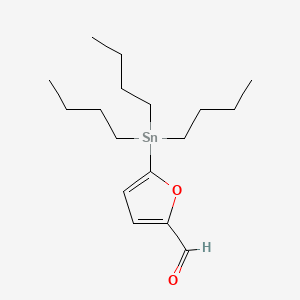

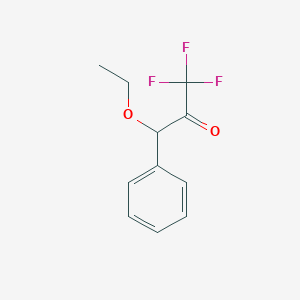
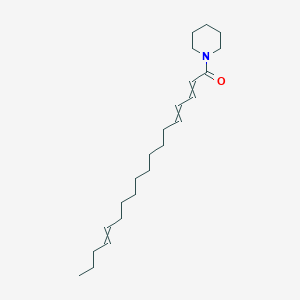
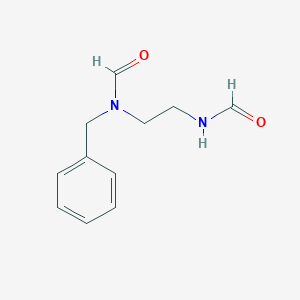
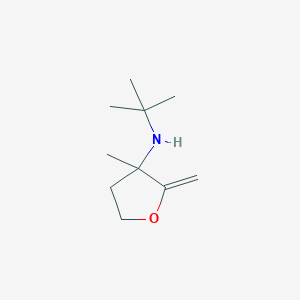

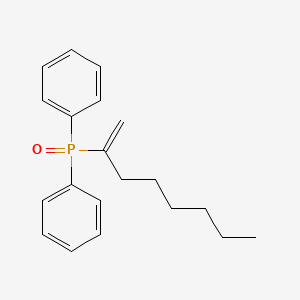
![6,6-Dimethyl-2-(nitromethyl)bicyclo[3.1.1]heptane](/img/structure/B12559652.png)

![Acetamide, 2-[bis(2-hydroxyethyl)amino]-](/img/structure/B12559662.png)

